molecular formula C14H19NO B496192 N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine CAS No. 1053054-87-7

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine

Cat. No.: B496192
CAS No.: 1053054-87-7
M. Wt: 217.31g/mol
InChI Key: GCEKGRFKIOBVDD-XBXARRHUSA-N
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Description

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine is an organic compound with the molecular formula C14H19NO. It is characterized by the presence of a cinnamyl group and a tetrahydro-2-furanylmethyl group attached to an amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine typically involves the reaction of cinnamyl chloride with N-(tetrahydro-2-furanylmethyl)amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may involve more rigorous purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cinnamyl-N-(tetrahydro-2-furanylmethyl)amine involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cinnamyl and tetrahydro-2-furanylmethyl groups, which confer specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

(E)-N-(oxolan-2-ylmethyl)-3-phenylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-4,6-8,14-15H,5,9-12H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEKGRFKIOBVDD-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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